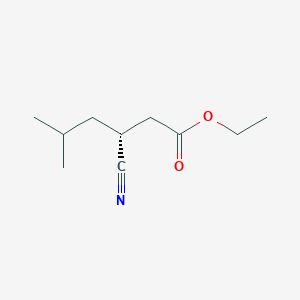

ethyl (3R)-3-cyano-5-methylhexanoate

描述

Significance of Enantiomerically Pure Compounds in Modern Drug Development

Chirality is a fundamental property of many organic molecules, including a vast number of drugs. mdpi.com A chiral molecule is non-superimposable on its mirror image, and these two mirror-image forms are known as enantiomers. veranova.com While enantiomers possess identical chemical structures and physical properties in an achiral environment, they can interact very differently with the chiral systems of the human body, such as enzymes and receptors. veranova.comnih.gov This differential interaction is a critical consideration in drug development, as the two enantiomers of a single drug can exhibit widely varying pharmacological, metabolic, and toxicological profiles. rsc.orgresearchgate.net

The enantiomer that produces the desired therapeutic effect is termed the "eutomer," while the other, which may be less active, inactive, or even cause harmful effects, is called the "distomer". mdpi.com The tragic case of thalidomide (B1683933) in the mid-20th century serves as a stark reminder of this principle; one enantiomer of the drug was an effective sedative, while the other was found to be a potent teratogen, causing severe birth defects. researchfloor.org

Recognizing the potential for such divergent effects, regulatory agencies like the U.S. Food and Drug Administration (FDA) established guidelines in 1992 that emphasize the need to characterize the specific activity of each enantiomer in a chiral drug. nih.govrsc.org These regulations have propelled a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs. veranova.com Producing enantiomerically pure compounds ensures that the therapeutic profile is maximized while minimizing potential adverse reactions from the unwanted enantiomer. mdpi.comresearchgate.net This focus has made asymmetric synthesis—the process of creating a specific enantiomer—a cornerstone of modern medicinal chemistry. rsc.org

Overview of Ethyl (3R)-3-cyano-5-methylhexanoate as a Key Chiral Building Block in Advanced Organic Synthesis

This compound is a prime example of a key chiral building block used in the pharmaceutical industry. It is a derivative of hexanoic acid characterized by a cyano group and an isobutyl group attached to a chiral center. Its specific three-dimensional arrangement, denoted by the "(3R)" designation, makes it an invaluable intermediate for the enantioselective synthesis of more complex molecules.

The primary significance of this compound lies in its role as a crucial precursor in the synthesis of (S)-Pregabalin. googleapis.comnih.govresearchgate.net Pregabalin (B1679071) is an anticonvulsant and neuropathic pain agent where the therapeutic activity resides almost exclusively in the (S)-enantiomer. lupinepublishers.com Therefore, to produce the effective drug, the synthesis must be highly stereocontrolled to yield the (S)-enantiomer in high purity.

The synthesis of (S)-Pregabalin often involves the reduction of the cyano group of the chiral intermediate to an aminomethyl group. nih.gov By starting with the enantiomerically pure this compound, manufacturers can ensure the final API has the correct stereochemistry. Various synthetic strategies, including enzymatic resolutions and asymmetric hydrogenation, are employed to produce this vital intermediate with high enantiomeric excess. nih.govresearchgate.netgoogle.com The use of this specific chiral building block is a cost-effective and efficient method for the large-scale production of enantiomerically pure (S)-Pregabalin. researchgate.netlupinepublishers.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H17NO2 |

| Molar Mass | 183.25 g/mol |

| CAS Number | 181289-38-3 |

| Appearance | Oil |

Structure

3D Structure

属性

CAS 编号 |

181289-38-3 |

|---|---|

分子式 |

C10H17NO2 |

分子量 |

183.25 g/mol |

IUPAC 名称 |

ethyl (3R)-3-cyano-5-methylhexanoate |

InChI |

InChI=1S/C10H17NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-6H2,1-3H3/t9-/m1/s1 |

InChI 键 |

WBQBMWWPFBMMOD-SECBINFHSA-N |

手性 SMILES |

CCOC(=O)C[C@@H](CC(C)C)C#N |

规范 SMILES |

CCOC(=O)CC(CC(C)C)C#N |

产品来源 |

United States |

Advanced Synthetic Methodologies for Ethyl 3r 3 Cyano 5 Methylhexanoate

Chemoenzymatic Approaches for Stereoselective Production

Chemoenzymatic synthesis combines the versatility of chemical reactions with the specificity of biological catalysts. For the production of ethyl (3R)-3-cyano-5-methylhexanoate, enzymes such as lipases and nitrilases are employed to resolve racemic mixtures or selectively hydrolyze prochiral substrates, thereby establishing the desired stereocenter with high fidelity.

Lipase-Catalyzed Kinetic Resolution Strategies

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. Lipases (EC 3.1.1.3) are particularly effective for this purpose due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity. nih.govnih.gov The strategy relies on the enzyme's ability to preferentially catalyze the transformation (typically hydrolysis or esterification) of one enantiomer, leaving the other unreacted. In the context of this compound synthesis, lipases are used to selectively hydrolyze a racemic precursor, most commonly rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) or a related ester. nih.govnih.gov This results in the formation of the desired (S)-acid and the unreacted (R)-ester, which can then be separated.

The efficiency of a lipase-catalyzed kinetic resolution is highly dependent on reaction parameters. Optimization of these conditions is critical to maximize both the conversion rate and the enantiomeric excess (ee) of the product. Key factors that are typically optimized include the choice of lipase (B570770), temperature, pH, solvent system, and substrate concentration.

For the resolution of rac-3-cyano-5-methylhexanoic acid ethyl ester, immobilized lipase PS from Pseudomonas cepacia has proven to be an effective biocatalyst. researchgate.net Optimization studies revealed that the ideal temperature and pH for this biocatalytic process are 35°C and 6.0, respectively. researchgate.net Under these conditions, the immobilized lipase demonstrated high tolerance to substrate concentrations up to 2.0 M. In a scaled-up reaction, this system produced (S)-3-cyano-5-methylhexanoic acid ethyl ester with a 99.2% ee and a 44.5% yield. researchgate.net

Similarly, commercial lipases such as Lipolase® have been used for the resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). researchgate.net This chemoenzymatic approach allows for the stereocenter to be set early in the synthesis and facilitates the racemization and recycling of the unwanted (R)-enantiomer, significantly improving process efficiency and reducing organic solvent usage. researchgate.net The table below summarizes the performance of different lipases in the kinetic resolution of precursors for this compound.

| Lipase Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Pseudomonas cepacia (immobilized) | rac-3-cyano-5-methylhexanoic acid ethyl ester | (S)-3-cyano-5-methylhexanoic acid ethyl ester | 44.5 | 99.2 | researchgate.net |

| Talaromyces thermophilus TTL mutant (immobilized) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) | 49.7 (at 3 M CNDE) | 95 | nih.gov |

| Thermomyces lanuginosus DSM 10635 | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | >40 | >98 | nih.govresearchgate.net |

While naturally occurring lipases can exhibit good performance, their catalytic properties are often suboptimal for industrial applications. nih.gov Protein engineering techniques, including rational design and directed evolution, are powerful tools for improving enzyme activity, stability, and enantioselectivity. nih.govresearchgate.net

Rational design involves making specific amino acid substitutions based on the enzyme's three-dimensional structure and catalytic mechanism. mdpi.com For instance, modifying residues in the substrate-binding pocket or at the entrance to the active site can significantly alter substrate specificity and enhance enantioselectivity. nih.govmdpi.com Combinatorial mutagenesis applied to residues forming a bottleneck at the active site entrance of a Pseudomonas fluorescens esterase resulted in enhanced enantioselectivity towards bulky alcohols. nih.gov

Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and screening for mutants with improved properties. nih.gov This approach does not require prior knowledge of the enzyme's structure. Iterative saturation mutagenesis (ISM) is an efficient directed evolution method that randomizes amino acids at specific positions. nih.gov

In the synthesis of the pregabalin (B1679071) intermediate, a triple mutant (S88T/A99N/V116D) of the lipase from Thermomyces lanuginosus DSM 10635 was created using site-saturation mutagenesis. researchgate.net This engineered enzyme showed a 60-fold improvement in specific activity towards CNDE compared to the wild-type. researchgate.net Another mutant lipase from Talaromyces thermophilus (L206F/P207F/L259F) also exhibited high hydrolytic activity towards CNDE. nih.gov These examples highlight the potential of enzyme engineering to develop robust biocatalysts for the efficient production of this compound.

| Original Enzyme | Engineering Strategy | Mutant | Improvement | Reference |

| Thermomyces lanuginosus Lipase (Lip) | Site-saturation mutagenesis | S88T/A99N/V116D | 60-fold increase in specific activity towards CNDE | researchgate.net |

| Talaromyces thermophilus Lipase (TTL) | Not specified | L206F/P207F/L259F | High hydrolytic activity towards CNDE | nih.gov |

| Pseudomonas fluorescens Esterase | Combinatorial mutagenesis at active site entrance | Not specified | Enhanced enantioselectivity for bulky alcohols | nih.gov |

Nitrilase-Mediated Hydrolysis Routes

Nitrilases (EC 3.5.5.1) offer a direct biocatalytic route for the conversion of nitriles to the corresponding carboxylic acids and ammonia, often with high selectivity. nih.govwikipedia.org This one-step hydrolysis is advantageous over the two-enzyme nitrile hydratase/amidase pathway. d-nb.info In the synthesis of precursors for this compound, nitrilases are employed for the regio- and enantioselective hydrolysis of a prochiral dinitrile, such as isobutylsuccinonitrile (IBSN). researchgate.netresearchgate.net This reaction selectively converts one of the two nitrile groups into a carboxylic acid, creating the chiral center and yielding (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), a direct precursor to the target compound. researchgate.netnih.gov

The key advantage of using nitrilases in this synthesis is their ability to perform both regioselective and enantioselective catalysis in a single step. nih.gov When presented with a symmetrical dinitrile like IBSN, the nitrilase must first distinguish between the two nitrile groups (regioselectivity) and then act on the substrate in a way that produces a single enantiomer of the resulting cyanocarboxylic acid (enantioselectivity). researchgate.netnih.gov

Several nitrilases have been identified and developed for the efficient synthesis of (S)-CMHA. For example, a nitrilase from Brassica rapa (BrNIT), expressed in E. coli, was used for the regio- and enantioselective hydrolysis of IBSN. researchgate.net Immobilized whole cells containing this enzyme achieved high enantioselectivity (E > 150) and a substrate conversion of over 41% at a high substrate loading of 100 g/L. researchgate.net The success of this approach has spurred the discovery and engineering of other nitrilases for this specific transformation. researchgate.net The application of regioselective nitrilases is a promising green chemistry approach for producing valuable cyanocarboxylic acids that are difficult to synthesize using conventional chemical methods. researchgate.netnih.gov

As with lipases, the performance of naturally occurring nitrilases can be significantly improved through molecular modification. nih.govd-nb.info Strategies such as rational protein design and directed evolution are employed to enhance catalytic activity, substrate specificity, enantioselectivity, and stability. nih.govresearchgate.net

For the synthesis of (S)-CMHA, a robust nitrilase from Arabis alpina (AaNIT) was screened and engineered. researchgate.net A single-point mutant, N258D, was developed that exhibited high catalytic activity and excellent enantioselectivity (E > 300) towards IBSN, even at a high substrate concentration of 100 g/L. researchgate.net Molecular dynamics simulations and docking studies suggested that mutations can alter the enzyme's conformation, leading to simultaneous improvements in multiple properties. researchgate.net

Another study focused on enhancing the stereoselectivity of a nitrilase for the production of (S)-CMHA by identifying key amino acid "hotspots" for mutation. rsc.org Using computational methods (MM/PBSA), two residues, Trp57 and Val134, were identified. The resulting mutants, W57F/V134M and W57Y/V134M, demonstrated significantly enhanced enantioselectivity (E > 300). rsc.org These engineered nitrilases represent promising biocatalysts for the industrial-scale production of optically pure pregabalin precursors. researchgate.netrsc.org

| Original Nitrilase | Engineering Strategy | Mutant Variant | Key Improvement | Reference |

| Arabis alpina (AaNIT) | Screening and Engineering | N258D | High activity and enantioselectivity (E > 300) at 100 g/L substrate | researchgate.net |

| Regio- and stereo-specific nitrilase | MM/PBSA computational method and site-directed mutagenesis | W57F/V134M | High enantioselectivity (E > 300) | rsc.org |

| Regio- and stereo-specific nitrilase | MM/PBSA computational method and site-directed mutagenesis | W57Y/V134M | High enantioselectivity (E > 300) | rsc.org |

| Chimeric nitrilase (BaNITM0) | Fragment swapping and semi-rational design | BaNITM4 (V82L/M127I/L159M/F166Q/C237S/Q260H) | 10.8-fold increase in half-life at 30°C | researchgate.net |

Chemocatalytic Asymmetric Synthesis Strategies

Asymmetric hydrogenation of prochiral α,β-unsaturated cyanoesters stands out as a highly efficient method for synthesizing this compound. This approach utilizes transition metal complexes with chiral ligands to achieve high levels of stereocontrol. Rhodium-based catalysts, in particular, have demonstrated significant success.

One of the most effective catalytic systems involves the use of a rhodium complex with a chiral bisphosphine ligand, such as Me-DuPHOS. amazonaws.com This catalyst facilitates the hydrogenation of ethyl 3-cyano-5-methylhex-2-enoate to the desired (S)-enantiomer with very high enantiomeric excess (ee). amazonaws.com The process is notable for its efficiency, allowing for a concise synthesis of the target molecule. researchgate.net The selection of the catalyst is crucial; for instance, using [(S,S)-Me-DuPHOS]Rh(COD)+BF4− on alkyl ester substrates yields products enriched in the S-enantiomer, while switching to the [(R,R)-Me-DuPHOS]Rh(COD)+BF4− catalyst results in enrichment of the R-enantiomer. google.com

The reaction conditions, including solvent, pressure, and temperature, are optimized to maximize both conversion and enantioselectivity. This method offers several advantages over classical resolution techniques, such as minimizing waste by avoiding the disposal of the undesired enantiomer and eliminating the need for stoichiometric amounts of a chiral resolving agent. google.comgoogle.com

| Catalyst | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |

| [(S,S)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ | Ethyl 3-cyano-5-methylhex-2-enoate | (S)-ethyl 3-cyano-5-methylhexanoate | High |

| [(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻ | Ethyl 3-cyano-5-methylhex-2-enoate | (R)-ethyl 3-cyano-5-methylhexanoate | High |

Chiral auxiliaries offer another robust strategy for controlling the stereochemistry during the synthesis of this compound. This method involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed and can often be recycled. wikipedia.org

An example of this approach is the Evans asymmetric alkylation, which utilizes a chiral oxazolidinone auxiliary. The auxiliary is first acylated with an appropriate acid, and the resulting imide is then enolized and alkylated. The steric hindrance provided by the auxiliary directs the incoming electrophile to a specific face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral product.

Pseudoephedrine is another effective chiral auxiliary that can be used to form an amide, which then undergoes diastereoselective alkylation of its enolate. wikipedia.org The stereochemical outcome is directed by the methyl group of the pseudoephedrine. wikipedia.org These methods provide a reliable way to introduce the desired chirality, leading to the synthesis of the target molecule in high optical purity.

Asymmetric Michael additions, or conjugate additions, are powerful carbon-carbon bond-forming reactions that can be used to establish the stereocenter in this compound. This strategy often involves the addition of a nucleophile to an α,β-unsaturated compound in the presence of a chiral catalyst or with the use of a chiral auxiliary.

Organocatalysis has emerged as a particularly effective approach for enantioselective Michael additions. beilstein-journals.org Chiral squaramide catalysts, for instance, have been shown to efficiently catalyze the addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes, which are precursors to the cyano group. rsc.org This methodology can produce the desired Michael adduct with high enantiomeric purity. beilstein-journals.orgrsc.org

Another route involves the conjugate addition of a cyanide source to an α,β-unsaturated ester. google.com For example, the reaction of isovaleraldehyde (B47997) and diethyl malonate via a Knoevenagel condensation yields an α,β-unsaturated diester. google.comgoogle.com Subsequent Michael addition of a cyanide source, such as potassium cyanide, introduces the nitrile group, forming a racemic intermediate that can then be resolved. google.comgoogleapis.com More advanced methods utilize chiral catalysts, such as an aluminum salen catalyst, for the conjugate addition of hydrogen cyanide to α,β-unsaturated imides, achieving high enantioselectivity.

Condensation reactions, particularly the Knoevenagel condensation, are fundamental in constructing the carbon skeleton of the precursor to this compound. google.comrsc.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as diethyl malonate or ethyl cyanoacetate, in the presence of a basic catalyst. google.com

For instance, the Knoevenagel condensation of isovaleraldehyde with diethyl malonate produces 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester. google.comgoogleapis.com This α,β-unsaturated diester is a key intermediate that can then undergo a Michael addition with a cyanide source to introduce the nitrile functionality. google.comgoogle.com While the initial condensation product is often achiral, subsequent steps are designed to introduce the desired stereochemistry.

Racemization and Recycling Strategies of Undesired Enantiomers

Base-catalyzed racemization is a common and effective method for inverting the stereocenter of the undesired (R)-enantiomer of ethyl 3-cyano-5-methylhexanoate or its precursors. lupinepublishers.com The mechanism involves the deprotonation of the acidic proton at the chiral carbon (the α-carbon to the cyano group) by a base to form a planar carbanion or a rapidly inverting enolate intermediate. Subsequent protonation of this achiral intermediate can occur from either face with equal probability, leading to the formation of a racemic mixture.

A common base used for this purpose is sodium ethoxide in an alcoholic solvent. lupinepublishers.com The undesired (R)-enantiomer of a precursor, such as R-2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester, can be treated with sodium ethoxide to regenerate the racemic mixture, which can then be subjected to another round of resolution. lupinepublishers.com This recycling strategy significantly increases the theoretical maximum yield of the desired (S)-enantiomer from 50% to nearly 100%. The ease of racemization of the α-proton to the nitrile group is a key advantage in chemoenzymatic resolution processes. researchgate.net

Integration of Racemization into Overall Enantioselective Synthesis Cycles

The fundamental principle behind the racemization of compounds like ethyl (R)-3-cyano-5-methylhexanoate lies in the acidity of the proton at the α-carbon to the nitrile group. Treatment with a suitable base can abstract this proton to form a planar carbanion or an equivalent achiral intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, resulting in the formation of a 50:50 mixture of the (R) and (S) enantiomers, thus achieving racemization. researchgate.net

Several methodologies have been developed to facilitate this crucial recycling step. A common approach involves base-catalyzed racemization. For instance, the undesired (R)-enantiomer of a precursor, such as R-2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester, can be reverted to the racemic form using a base like sodium ethoxide. lupinepublishers.comlupinepublishers.com Similarly, processes have been developed for the direct racemization of (R)-3-cyano-5-methyl hexanoic acid ethyl ester to the racemic β-cyano acid in a single step using a base. googleapis.com This strategy avoids the need for re-esterification and simplifies the recycling loop.

The integration of racemization is a cornerstone of dynamic kinetic resolution (DKR). In a DKR process, the enzymatic resolution of the racemic starting material and the chemical racemization of the slower-reacting enantiomer occur simultaneously in the same reaction vessel. This continuous in situ racemization of the unwanted enantiomer ensures that the substrate for the stereoselective reaction is constantly replenished, theoretically enabling a 100% yield of the desired enantiomer.

The table below summarizes findings from various studies on the racemization of ethyl 3-cyano-5-methylhexanoate and its precursors, highlighting the conditions employed.

| Undesired Enantiomer | Racemization Agent | Solvent System | Outcome | Reference |

| (R)-3-cyano-5-methyl-hexanoic acid ethyl ester | Base | Specific Solvent System | (RS)-3-cyano-5-methyl-hexanoic acid | googleapis.com |

| Unreacted R-2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester | Sodium ethoxide | Not specified | Racemic 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester | lupinepublishers.comlupinepublishers.com |

| (R)-enantiomer of 2-(1-cyano-3-methylbutyl)malonic acid diethyl ester | Sodium ethoxide | Ethanol (hot) | Racemized diester for recycling | zbjimg.com |

| Unwanted (R)-3-cyano-5-methyl-hexanoic acid | Base | Organic Solvent | Racemic alkyl 3-cyano-5-methyl-hexanoate (after esterification) | google.com |

Stereochemical Control and Enantiomeric Purity in the Synthesis of Ethyl 3r 3 Cyano 5 Methylhexanoate

Factors Influencing Enantioselectivity in Biocatalytic and Chemocatalytic Reactions

The enantioselectivity in the synthesis of ethyl (3R)-3-cyano-5-methylhexanoate is profoundly influenced by a range of factors in both biocatalytic and chemocatalytic systems. These include the choice of catalyst (enzyme or chemical), substrate structure, and reaction conditions.

In biocatalysis, enzymes such as lipases, nitrilases, and ene-reductases are employed to achieve high stereoselectivity. nih.govnih.gov The enantiomeric outcome can be controlled through "substrate-engineering," where the structure of the starting material is modified. nih.govacs.org For instance, in the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases, varying the size of the ester moiety (e.g., methyl vs. ethyl) or using stereochemically pure (E)- or (Z)-isomers of the precursor can allow access to either the (R)- or (S)-enantiomer of the product with high conversion and enantiomeric purity. nih.govacs.org

"Enzyme-engineering" is another powerful tool. By creating mutant variants of enzymes, both conversion rates and stereoselectivity can be improved. nih.govresearchgate.netnih.gov For example, specific mutations in the nitrilase enzyme from Arabis alpina (AaNIT) and a chimeric nitrilase (BaNITM0) have been shown to enhance enantioselectivity (E > 300) in the hydrolysis of isobutylsuccinonitrile (IBSN), a precursor to the cyano-acid intermediate. researchgate.netnih.govnih.govresearchgate.net Similarly, a mutant of Talaromyces thermophilus lipase (B570770) (TTL) demonstrated high hydrolytic activity and selectivity in the kinetic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). nih.govnih.gov Reaction conditions such as pH and temperature are also critical; for the enantioselective hydrolysis of racemic ethyl 3-cyano-5-methylhexanoate using immobilized Pseudomonas cepacia lipase, the optimal conditions were found to be a pH of 6.0 and a temperature of 35°C. researchgate.net

Table 1: Influence of Biocatalyst and Substrate on Enantioselectivity This table illustrates how different enzymes and substrate characteristics affect the stereochemical outcome in the synthesis of precursors for this compound.

| Catalyst (Enzyme) | Precursor Substrate | Key Influencing Factor | Resulting Enantiomer | Enantiomeric Excess (ee) | Conversion Rate |

|---|---|---|---|---|---|

| Ene-Reductases (e.g., OPR1) | (E)-β-cyanoacrylate esters | Substrate Geometry | (S)-products | Up to >99% | Up to quantitative |

| Ene-Reductases (e.g., EBP1) | (Z)-β-cyanoacrylate esters | Substrate Geometry | (R)-products | 85% - >99% | 5% - 64% |

| Mutant TTL Lipase (immobilized) | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Enzyme Engineering | (S)-acid precursor | >95% | 49.7% (at 3M CNDE) |

| Mutant Nitrilase (BaNITM2) | Isobutylsuccinonitrile (IBSN) | Enzyme Engineering | (S)-acid precursor | >99.0% | 45.9% |

| Pseudomonas cepacia Lipase | rac-ethyl 3-cyano-5-methylhexanoate | Reaction Conditions | (S)-ester | 99.2% | 44.5% |

In chemocatalysis, the choice of a chiral catalyst is paramount. Asymmetric hydrogenation using rhodium complexes with chiral phosphine (B1218219) ligands, such as Me-DuPHOS, has been used to reduce precursor salts like 3-cyano-5-methylhex-3-enoic acid, yielding the desired (S)-cyano ester with very high enantiomeric excess. researchgate.net Similarly, organocatalysts featuring a tertiary amine and a hydrogen bond donor have been effective in asymmetric conjugate additions to produce precursors. univaq.it The efficiency of these chemical catalysts can be sensitive to reaction conditions; residual acid or base can deactivate the organocatalyst or promote a competing racemic reaction, thereby reducing enantioselectivity. univaq.it

Chiral Induction and Control in Asymmetric Chemical Syntheses

Asymmetric chemical synthesis provides a powerful alternative to biocatalysis for establishing the stereocenter in this compound. Chiral induction, the process of transferring chirality from a chiral auxiliary or catalyst to the substrate, is the cornerstone of these methods.

One prominent strategy is the catalytic asymmetric hydrogenation of a prochiral precursor. For example, a 3-cyano-5-methylhex-3-enoic acid salt can be hydrogenated using a rhodium catalyst paired with a chiral ligand. researchgate.net The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogen addition to one face of the double bond, preferentially forming the (S)-enantiomer of the resulting cyano ester. researchgate.net The enantioselectivity of this process is highly dependent on factors such as hydrogen pressure and catalyst loading. researchgate.net Studies have shown that for certain precursors, increasing H₂ pressure can significantly enhance the enantiomeric excess, especially at low catalyst loadings. researchgate.net

Another key approach is the asymmetric Michael addition, where a nucleophile adds to an α,β-unsaturated compound under the influence of a chiral catalyst. univaq.itnih.gov In the synthesis of a key intermediate, the conjugate addition of nitromethane (B149229) to 2-(3-methylbutenyl)-diethyl malonate can be catalyzed by a chiral catalyst to produce the desired (S)-enantiomer with high selectivity. google.com The performance of such organocatalytic reactions is sensitive to impurities; trace amounts of acid or base can negatively impact the catalyst's efficiency and reduce the final enantioselectivity. researchgate.netunivaq.it

The choice of the chiral auxiliary or catalyst is critical for effective chiral induction. In some syntheses, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct a subsequent stereoselective reaction, after which it is removed. nih.gov More efficient modern methods rely on substoichiometric amounts of a chiral catalyst that can be recycled, making the process more cost-effective and sustainable. univaq.it The development of robust organocatalysts has been crucial in achieving high turnover frequencies, rendering these asymmetric processes amenable to large-scale manufacturing. univaq.it

Methodologies for Monitoring and Enhancing Enantiomeric Excess

Achieving high enantiomeric purity requires not only selective synthesis but also robust methods for monitoring and enhancing the enantiomeric excess (ee).

The primary analytical technique for determining the enantiomeric purity of this compound and its precursors is High-Performance Liquid Chromatography (HPLC). researchgate.netgoogle.com Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). mdpi.com Alternatively, a more common approach involves pre-column derivatization with a chiral derivatizing agent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) or Marfey's reagent. researchgate.netresearchgate.net This reaction converts the enantiomers into a pair of diastereomers, which can then be separated on a standard achiral column (like a C18 column) and quantified using UV or mass spectrometry detection. researchgate.netmdpi.comresearchgate.netgoogle.com Gas chromatography (GC) on a chiral column is another method used to determine the enantiomeric purity of derivative products. googleapis.com

Table 2: Analytical Methods for Monitoring Enantiomeric Excess This table summarizes common techniques used to separate and quantify the enantiomers of this compound and related intermediates.

| Analytical Method | Technique | Column Type | Detection | Key Feature |

|---|---|---|---|---|

| HPLC | Pre-column Derivatization | Achiral (e.g., C18) | UV (340-360 nm) | Converts enantiomers to separable diastereomers. researchgate.netresearchgate.net |

| HPLC | Direct Separation | Chiral Stationary Phase (CSP) | UV / Mass Spectrometry | Directly resolves enantiomers without derivatization. mdpi.com |

| Gas Chromatography (GC) | Direct Separation | Chiral (e.g., Chiraldex™ G-TA) | Flame Ionization Detector (FID) | Used for volatile derivatives of the analyte. googleapis.com |

| Polarimetry | Specific Optical Rotation (SOR) | N/A | Polarimeter | Measures the rotation of plane-polarized light; used for confirming the identity of a specific enantiomer. lupinepublishers.com |

Furthermore, purification techniques such as crystallization can significantly enhance enantiomeric purity. nih.gov The formation of a salt with a chiral amine, such as S(-)-alpha methyl benzylamine, can lead to the selective crystallization of one diastereomeric salt, thereby separating the desired enantiomer from the mixture. lupinepublishers.com A single recrystallization step can often increase the enantiomeric excess of an intermediate from a good value (e.g., 90% ee) to an excellent one (>98% ee). nih.gov These enhancement methodologies are critical for meeting the stringent purity requirements for pharmaceutical intermediates.

Role of Ethyl 3r 3 Cyano 5 Methylhexanoate in Downstream Organic Synthesis

Precursor in the Total Synthesis of (S)-Pregabalin and Related Analogues

The most prominent application of ethyl (3R)-3-cyano-5-methylhexanoate is its role as a key intermediate in the synthesis of (S)-Pregabalin. google.comchemicalbook.com (S)-Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a potent anticonvulsant and a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). google.com The synthesis of (S)-Pregabalin from this chiral precursor is a well-established and efficient strategy employed in both academic and industrial settings.

The synthetic pathway to (S)-Pregabalin from this compound fundamentally involves the transformation of the two functional groups. The cyano group is reduced to a primary amine, and the ethyl ester is hydrolyzed to a carboxylic acid. lupinepublishers.comlupinepublishers.com A critical step in many industrial processes is obtaining the enantiomerically pure (S)-enantiomer of the cyano ester. google.com One common method is the kinetic resolution of the corresponding racemic mixture, (RS)-ethyl-3-cyano-5-methylhexanoate. This resolution can be achieved with high efficiency using enzymes, such as lipases, which selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-ester. google.comresearchgate.net For instance, Candida antarctica Lipase (B570770) B has demonstrated high stereoselectivity for this transformation.

Another strategy involves the asymmetric hydrogenation of an unsaturated precursor, 3-cyano-5-methylhex-3-enoic acid, using a chiral rhodium catalyst like Rh-Me-DuPHOS. nih.gov This method directly generates the (S)-cyano acid with high enantiomeric excess, which can then be esterified and carried forward. nih.gov

Once the optically pure (S)-ethyl 3-cyano-5-methylhexanoate is obtained, the final steps towards (S)-Pregabalin are executed. The reduction of the nitrile is typically accomplished via catalytic hydrogenation using catalysts such as Raney Nickel or through chemical reduction. google.comlupinepublishers.comnih.gov This is followed by the hydrolysis of the ester group to yield the final product, (S)-Pregabalin. lupinepublishers.comlupinepublishers.com The efficiency of these final steps makes this route attractive for large-scale production. researchgate.net

| Step | Transformation | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| 1 | Nitrile Reduction | H₂, Raney Nickel; H₂, Rhodium Catalyst; NaBH₄/NiCl₂·6H₂O | lupinepublishers.comnih.gov |

| 2 | Ester Hydrolysis | Acid or base-catalyzed hydrolysis (e.g., HCl, NaOH) | lupinepublishers.comlupinepublishers.com |

Transformations of the Cyano and Ester Functionalities for Diverse Chemical Derivatization

The synthetic utility of this compound extends beyond Pregabalin (B1679071) synthesis due to the versatile reactivity of its cyano and ester moieties. These functional groups serve as handles for a wide array of chemical transformations, enabling the creation of diverse molecular structures.

Transformations of the Cyano Group: The nitrile functionality is a valuable precursor to several other important functional groups.

Reduction to Primary Amines: As seen in the synthesis of Pregabalin, the most common transformation is the reduction of the cyano group to a primary aminomethyl group (-CH₂NH₂). google.com This is typically achieved through catalytic hydrogenation over metal catalysts like Raney Nickel, rhodium, or palladium. lupinepublishers.comnih.gov

Hydrolysis to Carboxylic Acids or Amides: The cyano group can be hydrolyzed under acidic or basic conditions. Complete hydrolysis yields a carboxylic acid, converting the cyano group into a carboxyl group (-COOH). Partial hydrolysis, under carefully controlled conditions, can afford the corresponding primary amide (-CONH₂).

Transformations of the Ester Group: The ethyl ester group is also amenable to a variety of chemical modifications.

Hydrolysis to Carboxylic Acids: The conversion of the ethyl ester to a carboxylic acid is a fundamental step in the synthesis of Pregabalin and related analogues. lupinepublishers.comlupinepublishers.com This saponification is typically carried out using aqueous base, such as sodium hydroxide, followed by acidic workup.

Reduction to Alcohols: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield (3R)-3-(hydroxymethyl)-5-methylhexanenitrile, a different chiral building block.

Transesterification: In the presence of a different alcohol and a suitable catalyst, the ethyl ester can undergo transesterification to form a different alkyl ester.

Amidation: The ester can be converted directly to an amide by reacting with an amine, often at elevated temperatures.

The orthogonal nature of these two functional groups allows for selective manipulation. For instance, the ester can be hydrolyzed under basic conditions while leaving the nitrile intact, or the nitrile can be selectively reduced without affecting the ester, depending on the choice of reagents and reaction conditions. This dual functionality makes this compound a powerful intermediate for building a library of complex chiral molecules.

| Functional Group | Reaction Type | Resulting Functional Group | Typical Reagents |

|---|---|---|---|

| Cyano (-C≡N) | Reduction | Primary Amine (-CH₂NH₂) | H₂/Raney Ni |

| Hydrolysis | Carboxylic Acid (-COOH) or Amide (-CONH₂) | H₃O⁺ or OH⁻ | |

| Ester (-COOEt) | Hydrolysis | Carboxylic Acid (-COOH) | NaOH, H₂O then H₃O⁺ |

| Reduction | Primary Alcohol (-CH₂OH) | LiAlH₄ |

Utilization in the Construction of γ-Aminobutyric Acid (GABA) Analogues and Other Bioactive Scaffolds

The primary use of this compound is in the construction of γ-aminobutyric acid (GABA) analogues, the most notable example being (S)-Pregabalin. GABA is the main inhibitory neurotransmitter in the central nervous system, and its analogues are a class of drugs with significant therapeutic applications, including the treatment of epilepsy, neuropathic pain, and anxiety disorders.

(S)-Pregabalin is a structural derivative of GABA, specifically a γ-amino acid with an isobutyl group at the β-position relative to the amine. The synthesis of Pregabalin from this compound is a direct and efficient method for constructing this specific bioactive scaffold. The carbon backbone of the hexanoate, combined with the stereocenter, provides the necessary framework, while the subsequent transformations of the cyano and ester groups install the required amino and carboxyl functionalities that define it as a GABA analogue.

The synthetic routes developed for Pregabalin using this intermediate can be adapted to create other, novel GABA analogues. By modifying the starting materials or the reaction sequence, chemists can introduce different substituents onto the main carbon chain or alter the functional groups. For example, using different Grignard reagents in earlier synthetic steps (prior to the formation of the title compound) could lead to analogues with different alkyl side chains. The chemical reactivity inherent in the cyano and ester groups provides the tools to build a variety of structures based on the 3-cyano-5-methylhexanoate core. This flexibility is crucial for medicinal chemistry programs aimed at discovering new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles. The successful and widespread use of this compound in the synthesis of (S)-Pregabalin highlights its importance as a foundational building block for this valuable class of bioactive compounds.

Process Engineering and Optimization for Scalable Production

Development of Eco-Friendly and Sustainable Synthetic Protocols for Industrial Application

The shift towards greener and more sustainable manufacturing has led to the development of innovative synthetic routes for ethyl (3R)-3-cyano-5-methylhexanoate, moving away from classical chemical resolutions which can be inefficient and environmentally burdensome. researchgate.netresearchgate.net Chemoenzymatic and biocatalytic methods have emerged as superior alternatives, offering high selectivity under mild reaction conditions. vito.be

A prominent eco-friendly approach involves the kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate or its precursors using enzymes, particularly lipases. researchgate.netnih.gov These biocatalysts selectively hydrolyze one enantiomer, allowing for the separation of the desired (R)-enantiomer. For instance, immobilized lipases, such as those from Pseudomonas cepacia and Candida antarctica, have demonstrated high enantioselectivity and stability, making them suitable for industrial applications. researchgate.net The use of immobilized enzymes is particularly advantageous as it simplifies catalyst recovery and reuse, contributing to a more sustainable and cost-effective process. nih.govnih.gov

Nitrilase-mediated transformations represent another significant advancement in the sustainable synthesis of this compound. researchgate.netnih.govgoogleapis.com This method can involve the enantioselective hydrolysis of a dinitrile precursor, such as 2-isobutyl-succinonitrile, to directly yield the corresponding chiral cyano-acid, which can then be esterified. nih.govgoogleapis.com This biocatalytic approach avoids the use of hazardous reagents often employed in traditional chemical synthesis. researchgate.net

The development of robust and highly active enzyme variants through protein engineering has further enhanced the industrial feasibility of these biocatalytic routes. nih.gov For example, a mutant of Talaromyces thermophilus lipase (B570770) has shown high hydrolytic activity towards 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, a precursor to the target molecule. nih.gov These engineered biocatalysts can operate at high substrate concentrations, a crucial factor for scalable industrial production. nih.gov

| Protocol | Key Features | Advantages | Challenges |

|---|---|---|---|

| Classical Chemical Resolution | Use of chiral resolving agents. | Well-established chemistry. | Often requires stoichiometric amounts of expensive resolving agents, generates significant waste, and may involve harsh reaction conditions. |

| Lipase-catalyzed Kinetic Resolution | Enzymatic hydrolysis of a racemic ester. researchgate.netnih.gov | High enantioselectivity, mild reaction conditions, potential for enzyme recycling. nih.govvito.be | The theoretical maximum yield is 50% without a racemization step for the unwanted enantiomer. |

| Nitrilase-mediated Hydrolysis | Enzymatic hydrolysis of a dinitrile precursor. nih.govgoogleapis.com | Direct formation of the chiral acid, avoids some hazardous reagents. researchgate.netgoogleapis.com | Substrate availability and enzyme stability can be limiting factors. |

| Engineered Biocatalysts | Use of genetically modified enzymes for improved activity and stability. nih.govnih.gov | Enhanced efficiency at high substrate loads, suitable for industrial scale-up. nih.gov | Development and optimization of engineered enzymes can be time and resource-intensive. |

Reactor Design and Process Parameters for Enhanced Yield and Throughput

The successful translation of sustainable synthetic protocols from the laboratory to an industrial scale hinges on appropriate reactor design and the optimization of process parameters. For the production of this compound, particularly through enzymatic resolutions, the choice of reactor can significantly impact yield, throughput, and operational efficiency.

Batch reactors are commonly employed in the pharmaceutical industry due to their flexibility. In the context of enzymatic synthesis, stirred-tank reactors are often used. mdpi.com Key process parameters that are meticulously controlled to enhance yield and throughput include temperature, pH, enzyme loading, and substrate concentration. For lipase-catalyzed resolutions, maintaining an optimal pH is critical for enzyme activity and stability. For example, a pH of 6.0 and a temperature of 35 °C have been identified as optimal for the resolution of racemic ethyl 3-cyano-5-methylhexanoate using immobilized Pseudomonas cepacia lipase. researchgate.net

Process intensification through the use of continuous flow reactors is an area of growing interest for the synthesis of pharmaceutical intermediates. researchgate.netacs.org Continuous-flow systems can offer advantages such as improved heat and mass transfer, better process control, and the potential for higher space-time yields compared to batch processes. mdpi.comchemrxiv.org For biocatalytic processes, packed-bed or fluidized-bed reactors with immobilized enzymes are particularly suitable for continuous operation. mdpi.com This setup allows for the continuous feeding of the substrate and collection of the product, while the immobilized enzyme remains in the reactor for repeated use. nih.gov

The optimization of reaction media is another crucial aspect. The use of biphasic systems, such as an n-heptane-water system, can facilitate product separation and improve enzyme stability and reusability. nih.gov High substrate loading is a key objective for industrial applications to maximize reactor productivity. Research has demonstrated the feasibility of enzymatic resolutions at substrate concentrations as high as 2.0 M, leading to significant product titers. researchgate.net

| Parameter/Consideration | Typical Range/Choice | Impact on Yield and Throughput |

|---|---|---|

| Reactor Type | Batch (Stirred-Tank), Continuous (Packed-Bed, Fluidized-Bed) mdpi.com | Continuous reactors can offer higher throughput and better process control for immobilized enzyme systems. researchgate.net |

| Temperature | 30-50 °C for enzymatic reactions researchgate.net | Optimizing temperature is crucial for enzyme activity and stability; deviations can lead to lower conversion rates. |

| pH | Typically near neutral (e.g., 6.0-7.5) for lipases researchgate.net | Enzyme activity is highly pH-dependent; maintaining the optimal pH is essential for high reaction rates. |

| Enzyme Immobilization | Immobilization on solid supports (e.g., resins, nanoparticles) nih.govmdpi.com | Facilitates enzyme recovery and reuse, enabling continuous processing and reducing costs. nih.gov |

| Substrate Concentration | Can be as high as 2.0 M in optimized systems researchgate.net | Higher substrate concentrations increase the volumetric productivity of the reactor. |

| Solvent System | Aqueous buffers, biphasic systems (e.g., n-heptane-water) nih.gov | The choice of solvent affects enzyme stability, substrate solubility, and product separation. |

Improvement of Atom Economy and Overall Process Efficiency

After the enzymatic resolution and separation of the desired (R)-enantiomer, the remaining (S)-enantiomer can be subjected to a racemization process, which converts it back into a racemic mixture of both (R) and (S)-enantiomers. google.com This racemic mixture can then be fed back into the enzymatic resolution step, effectively allowing for the theoretical conversion of all the starting racemic material into the desired (R)-product. google.com This recycling loop dramatically improves the atom economy and reduces the amount of waste generated per unit of product. researchgate.netgoogle.com

Strategies for Reducing Waste Streams and Environmental Impact in Large-Scale Synthesis

The large-scale synthesis of any chemical compound inevitably generates waste, and minimizing the environmental impact of these waste streams is a critical aspect of sustainable process engineering. eeer.org The adoption of biocatalytic routes for the synthesis of this compound inherently reduces the environmental impact compared to many traditional chemical methods by operating under milder conditions and often reducing the need for hazardous reagents. researchgate.netvito.be

A primary strategy for reducing waste is the recycling of solvents. nih.gov In processes that utilize organic solvents, such as in biphasic reaction systems or for extraction, the implementation of solvent recovery and recycling systems can significantly reduce the volume of solvent waste. nih.gov The choice of greener, more benign solvents is also a key consideration. Aqueous-based processes are particularly attractive from an environmental perspective, and much of the enzymatic synthesis of this compound is conducted in predominantly aqueous media. researchgate.net

The recycling of the biocatalyst is another cornerstone of waste reduction in these processes. Immobilized enzymes can be reused for multiple reaction cycles, which not only reduces the cost of the catalyst but also minimizes the biological waste generated. nih.gov Studies have shown that some immobilized lipases can be reused for more than ten cycles with minimal loss of activity. nih.gov

Minimizing the formation of by-products through highly selective catalysis is also crucial. The high enantioselectivity of enzymes used in the resolution process ensures that the desired product is formed with high purity, simplifying purification and reducing the generation of impurities that would otherwise end up in the waste stream. nih.gov

| Strategy | Description | Environmental Benefit |

|---|---|---|

| Enzyme Immobilization and Recycling | Fixing the enzyme to a solid support for easy separation and reuse. nih.govnih.gov | Reduces biological waste and catalyst cost. |

| Racemization and Recycling of Unwanted Enantiomer | Converting the undesired enantiomer back to the racemic starting material for reuse. researchgate.netgoogle.com | Improves atom economy and significantly reduces chemical waste. google.com |

| Solvent Recovery and Recycling | Implementing distillation or other techniques to recover and reuse solvents. nih.gov | Minimizes the consumption of virgin solvents and reduces volatile organic compound (VOC) emissions. |

| Use of Aqueous Media | Conducting reactions in water instead of organic solvents where possible. researchgate.net | Reduces the use of hazardous and flammable organic solvents. |

| Process Intensification | Utilizing technologies like continuous flow reactors to improve efficiency. researchgate.netacs.org | Can lead to lower energy consumption and a smaller manufacturing footprint. |

Advanced Analytical Characterization in Chiral Analysis

Chromatographic Techniques for Enantiomer Separation and Purity Assessment

Chromatographic methods are indispensable for separating enantiomers and assessing the enantiomeric excess (ee) of chiral compounds. For ethyl (3R)-3-cyano-5-methylhexanoate, both gas and liquid chromatography offer powerful solutions.

Chiral Gas Chromatography (GC) Applications for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a highly effective technique for the separation of volatile enantiomers. The determination of enantiomeric excess for ethyl 3-cyano-5-methylhexanoate can be achieved using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and, consequently, their separation.

A specific method for this analysis involves Gas-Liquid Chromatography on a system equipped with a specialized chiral column and a Flame Ionization Detector (FID). google.comgoogleapis.com The use of derivatized cyclodextrin-based columns, such as Chiraldex, is common for this type of separation, as the chiral cavities of the cyclodextrin (B1172386) provide the necessary stereoselective interactions. google.comgoogleapis.comgcms.cz

Table 1: Example of Chiral GC System Configuration

| Parameter | Specification |

|---|---|

| Technique | Gas-Liquid Chromatography |

| Column | Chiraldex (20m x 0.25mm x 0.12µm) google.comgoogleapis.com |

| Detector | Flame Ionization Detector (FID) google.comgoogleapis.com |

| Purpose | Determination of Enantiomeric Excess (ee) |

In this setup, a sample of ethyl 3-cyano-5-methylhexanoate is vaporized and carried by an inert gas through the chiral column. The differential interaction between the enantiomers and the stationary phase causes one enantiomer to elute before the other. The FID then detects the separated enantiomers as they exit the column. The relative area of the two peaks in the resulting chromatogram is used to calculate the enantiomeric excess, a critical measure of the sample's chiral purity. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) Methods for Resolution and Purity

High-Performance Liquid Chromatography (HPLC) is another cornerstone of chiral analysis, offering versatility for a wide range of compounds. The enantiomeric purity of intermediates like ethyl 3-cyano-5-methylhexanoate is crucial for the synthesis of optically pure active pharmaceutical ingredients, such as (S)-Pregabalin. google.com

Direct separation can be achieved using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates. asianpubs.org Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. asianpubs.org

Alternatively, an indirect approach involves pre-column derivatization with a chiral derivatizing agent (CDA) to convert the enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. researchgate.netresearchgate.net

While specific HPLC methods for ethyl 3-cyano-5-methylhexanoate are not extensively detailed in the literature, methods developed for its downstream product, pregabalin (B1679071), provide a relevant framework. For instance, the enantiomeric purity of pregabalin has been determined using HPLC with chiral columns like Purosphere star RP-18e, demonstrating the applicability of chiral HPLC to this molecular family. google.com

Spectroscopic Methods for Structural Elucidation and Stereochemical Confirmation

Spectroscopic techniques are vital for confirming the chemical structure and functional groups of this compound. While standard spectroscopic methods cannot differentiate between enantiomers without a chiral auxiliary, they are essential for verifying the compound's identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom. The ¹H NMR spectrum of the (3R)-enantiomer is identical to that of the (S)-enantiomer in a non-chiral solvent.

The ¹H NMR spectrum provides key structural information through chemical shifts (δ), signal multiplicity, and integration. google.com

Table 2: ¹H NMR Spectral Data for Ethyl 3-cyano-5-methylhexanoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.22 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 3.49 | Quartet (q) | 1H | -CH(CN)- |

| 1.17-1.87 | Multiplet (m) | 3H | -CH₂-CH(CH₃)₂ |

| 1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| 0.96 | Doublet (d) | 3H | -CH(CH₃)₂ |

| 0.95 | Doublet (d) | 3H | -CH(CH₃)₂ |

Solvent: CDCl₃, Frequency: 200 MHz google.com

In ¹³C NMR spectroscopy, the nitrile carbon typically appears in the 115-130 ppm range, while the ester carbonyl carbon absorbs further downfield, around 165-185 ppm. pressbooks.publibretexts.org The remaining aliphatic carbons would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. The IR spectrum of this compound shows characteristic absorption bands for its key functional groups: the nitrile and the ester. google.com

The presence of a strong, sharp absorption band around 2249 cm⁻¹ is a clear indicator of the C≡N stretch of the nitrile group. google.compressbooks.pubspectroscopyonline.com The ester functional group is identified by a strong C=O stretching vibration, which for this compound appears at 1746 cm⁻¹. google.com Additional bands confirm the presence of C-H and C-O bonds.

Table 3: Key IR Absorption Bands for Ethyl 3-cyano-5-methylhexanoate

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 2962 | C-H (alkane) | Stretching |

| 2249 | C≡N (nitrile) | Stretching google.com |

| 1746 | C=O (ester) | Stretching google.com |

| 1469 | C-H (alkane) | Bending |

| 1186 | C-O (ester) | Stretching |

Data acquired from a neat sample. google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation. The molecular formula of this compound is C₁₀H₁₇NO₂, corresponding to a molecular weight of 183.25 g/mol . nih.govnih.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed at m/z 183. The fragmentation pattern of esters is well-characterized and typically involves cleavage of the bonds adjacent to the carbonyl group. chemguide.co.uklibretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 3-cyano-5-methylhexanoate

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 183 | [C₁₀H₁₇NO₂]⁺ | (Molecular Ion) |

| 154 | [M - C₂H₅]⁺ | Ethyl radical |

| 138 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 112 | [M - CH₂COOC₂H₅]⁺ | Ethyl aceto radical |

The analysis of these fragments helps to piece together the structure of the molecule, confirming the presence of the ethyl ester and the isobutyl-containing backbone, thus corroborating the data from NMR and IR spectroscopy.

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a fundamental technique in chiral analysis for determining the purity of enantiomers. This method is based on the principle that chiral molecules, such as this compound, have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., temperature, solvent, concentration, and the wavelength of the light).

The measurement is performed using a polarimeter. When a solution of a chiral compound is placed in the path of a beam of plane-polarized light, the enantiomers will cause the plane of light to rotate. The extent of this rotation is known as the observed rotation (α). The specific rotation, [α], is a standardized measure of this rotation and is calculated using the formula:

[α] = α / (l * c)

where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters.

c is the concentration of the sample in grams per milliliter.

For a pure enantiomer, the specific rotation is a constant value. For a mixture of enantiomers, the observed rotation is a weighted average of the rotations of the individual enantiomers. This relationship allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of the mixture. The enantiomeric excess can be calculated as:

ee (%) = ([α]observed / [α]max) * 100

where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

While optical rotation is a valuable tool for the qualitative and quantitative assessment of chiral purity, for this compound and its enantiomer, modern chromatographic techniques are more commonly cited in the literature for the precise determination of enantiomeric excess. Methods such as chiral Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are frequently employed for this purpose. lupinepublishers.com

However, the utility of optical rotation in the analysis of related chiral precursors is documented. For instance, in the synthesis pathway of related compounds, the specific optical rotation of key intermediates is measured to ensure the desired stereochemistry is achieved.

Research Findings on a Related Precursor

In a study detailing an improved enantioselective enzymatic synthesis, the specific optical rotation (SOR) of a key chiral intermediate, 2-Carboxy ethyl-3-Cyano-5-Methyl hexanoic acid tert-butyl amine salt, was measured to confirm its chirality. nih.gov The findings are summarized in the table below.

| Enantiomer | Specific Optical Rotation (SOR) |

|---|---|

| (R)-isomer | +33.480° |

| (S)-isomer | -36.80° |

Data sourced from an improved enantioselective enzymatic synthesis study. nih.gov

This data demonstrates the principle of opposite rotations for enantiomers and underscores the role of polarimetry in characterizing chiral molecules within this chemical family. The positive value for the R-isomer indicates dextrorotation (rotation to the right), while the negative value for the S-isomer signifies levorotation (rotation to the left).

Although a specific optical rotation value for this compound is not prominently reported in the reviewed literature, the established principles of polarimetry and its application to closely related intermediates confirm its relevance as an analytical technique for chiral purity determination in this context.

Emerging Trends and Future Research Directions

Exploration of Novel Biocatalysts and Biotransformation Pathways

The use of enzymes in the synthesis of chiral compounds offers a green alternative to traditional chemical methods, often providing high selectivity under mild conditions. openbiotechnologyjournal.com Research into novel biocatalysts for producing ethyl (3R)-3-cyano-5-methylhexanoate is focused on discovering new enzymes and enhancing existing ones through protein engineering.

Several enzymatic strategies have been developed. One prominent method is the kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate using lipases, which selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer (equivalent to the (R)-configuration in this specific IUPAC nomenclature). Another approach involves the stereoselective conversion of dinitrile precursors using nitrilases. researchgate.netrsc.orggoogleapis.com Nitrilase enzymes can directly hydrolyze a nitrile group to a carboxylic acid, and their stereoselectivity can be harnessed to produce the desired chiral acid precursor. googleapis.comd-nb.infonih.gov

Recent research has identified promising new microbial sources for these enzymes. For instance, lipases from Pseudomonas cepacia and Candida antarctica Lipase (B570770) B have demonstrated high stereoselectivity in the hydrolysis of the racemic ester. researchgate.netresearchgate.net A novel biocatalytic route using whole cells of a newly isolated Arthrobacter sp. ZJB-09277 has been developed for the synthesis of the corresponding (S)-acid, showing remarkable tolerance to high concentrations of organic solvents like DMSO, which can improve substrate solubility and reaction efficiency. researchgate.net

Furthermore, ene-reductases are being explored for the asymmetric bioreduction of β-cyanoacrylate esters, offering a direct stereoselective route to the chiral cyano ester. nih.gov This pathway avoids a resolution step, improving theoretical yield. The discovery and engineering of nitrile reductases, which convert nitriles to amines, also present a potential future pathway for more direct biocatalytic routes to amino-acid derivatives. researchgate.net

| Enzyme Class | Specific Enzyme/Source | Transformation | Key Finding | Reference |

|---|---|---|---|---|

| Lipase | Pseudomonas cepacia | Enantioselective hydrolysis of racemic ethyl 3-cyano-5-methylhexanoate | Identified as an effective biocatalyst for kinetic resolution with high enantioselectivity. | researchgate.netresearchgate.net |

| Lipase | Candida antarctica Lipase B (CALB) | Kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate | Demonstrated high stereoselectivity towards the (S)-ester. | |

| Esterase | Arthrobacter sp. ZJB-09277 | Kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate | Whole-cell catalyst shows high tolerance to DMSO, increasing enantiomeric ratio significantly. | researchgate.net |

| Nitrilase | Acidovorax facilis, Pseudomonas fluorescens | Stereoselective hydrolysis of 2-isobutylsuccinonitrile | Enzymatic conversion of a dinitrile precursor to (S)-3-cyano-5-methylhexanoic acid. | googleapis.com |

| Ene-reductase | Old Yellow Enzyme (OYE) family | Asymmetric reduction of β-cyanoacrylate esters | Provides a direct stereoselective route, avoiding kinetic resolution. | nih.gov |

Application of Chemoinformatics and Computational Chemistry in Reaction Design and Enzyme Engineering

Computational methods are becoming indispensable for accelerating the development of efficient catalytic systems. researchgate.netchiralpedia.com In the context of this compound synthesis, chemoinformatics and computational chemistry are applied in two main areas: the design of novel catalysts and the engineering of biocatalysts. bohrium.com

For biocatalysts, computational techniques such as quantum mechanics/molecular mechanics (QM/MM) and machine learning (ML) are used to understand enzyme mechanisms and predict the effects of mutations. chiralpedia.com By modeling the enzyme's active site with the substrate, researchers can identify key amino acid residues that control stereoselectivity. This knowledge guides site-directed mutagenesis efforts to engineer enzymes with enhanced activity, stability, or selectivity for the specific transformation. rsc.org For example, computational models can help explain why a particular lipase favors one enantiomer over another, enabling the design of mutants with improved performance. researchgate.net

In catalyst design, computational tools assist in the discovery and optimization of organometallic and organocatalysts. researchgate.netbohrium.com Digital platforms can screen virtual libraries of catalysts to identify promising candidates before committing to resource-intensive experimental synthesis and testing. acs.org These methods can predict enantioselectivity by calculating the energy of transition states for the formation of different stereoisomers, guiding chemists toward the most effective catalyst structures. researchgate.net

Development of Flow Chemistry Approaches for Continuous Synthesis of Chiral Intermediates

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgbohrium.comaurigeneservices.com This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. researchgate.netjst.org.inacs.org

The synthesis of chiral intermediates like this compound can benefit greatly from flow chemistry. nih.govresearchgate.net Continuous flow systems allow for the safe handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time. acs.org The precise control of temperature and residence time in microreactors or packed-bed reactors can lead to higher yields and selectivities compared to batch reactions. acs.org

Researchers have demonstrated the feasibility of multi-step continuous flow synthesis for various APIs, including those requiring chiral intermediates. acs.org For the production of pregabalin precursors, a flow system could integrate a catalytic asymmetric reaction (e.g., using an immobilized biocatalyst or a heterogeneous chiral catalyst) with subsequent reaction and purification steps in a single, uninterrupted process. bohrium.comnih.gov This "all-in-flow" approach reduces manual handling, minimizes waste, and can significantly shorten production times. jst.org.in The development of robust immobilized catalysts, both enzymatic and chemical, is crucial for the successful implementation of such continuous processes. acs.org

Strategic Development of Alternative Downstream Applications Beyond Existing Pharmaceutical Precursors

Currently, the primary and overwhelmingly documented application of this compound is as a key intermediate in the synthesis of Pregabalin. nih.govacs.orgchemicalbook.com However, its molecular structure makes it a versatile chiral building block with the potential for broader applications in organic synthesis.

The compound features multiple functional groups—a nitrile, an ester, and a chiral center—that can be strategically manipulated. The nitrile group can be reduced to a primary amine (as in the pregabalin synthesis) or hydrolyzed to a carboxylic acid. It can also participate in cycloaddition reactions to form various heterocyclic structures. The ester group can be hydrolyzed, reduced, or converted to other functionalities.

Future research could focus on leveraging this reactivity to synthesize novel compounds beyond GABA analogues. For instance, it could serve as a starting material for:

Other β- or γ-amino acids: By modifying the isobutyl group or the length of the carbon backbone, a variety of non-proteinogenic amino acids with potential biological activity could be synthesized.

Chiral lactams: Intramolecular cyclization following reduction of the nitrile could lead to the formation of chiral piperidinones or other lactam structures, which are common motifs in pharmaceuticals.

Complex natural product synthesis: As a stereodefined fragment, it could be incorporated into the total synthesis of more complex molecules.

Strategic exploration of these alternative pathways would diversify the utility of this intermediate, potentially leading to the discovery of new bioactive compounds for applications in medicine and agrochemicals.

Integration of Artificial Intelligence and Machine Learning in Chemical Process Optimization

常见问题

Q. What are the standard synthetic routes for ethyl (3R)-3-cyano-5-methylhexanoate, and how is enantiomeric purity ensured?

- Methodological Answer : The primary synthetic routes include:

- Chemical Catalysis : Asymmetric hydrogenation of β-cyanoacrylate precursors using rhodium catalysts (e.g., Rh-Me-DuPHOS), achieving >97% enantiomeric excess (ee) under H₂ pressure (30–50 psi) in polar solvents like methanol .

- Biocatalytic Resolution : Kinetic resolution of racemic mixtures using Arthrobacter sp. esterases or nitrilases, yielding 97–98% ee via selective hydrolysis of the undesired enantiomer .

- Esterification : Reaction of (3R)-3-cyano-5-methylhexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux (70–80°C) .

Enantiomeric purity is verified via chiral HPLC (Chiralpak AD-H column) or polarimetry (specific rotation: [α]ᴅ²⁵ = +12.5° for the (R)-enantiomer) .

Q. What analytical techniques are recommended for confirming the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Using a Chiralcel OD-H column with hexane:isopropanol (90:10) mobile phase; retention times differ by 1.2–1.5 minutes for enantiomers .

- NMR Spectroscopy : Analysis of diastereotopic protons (e.g., CH₂ groups adjacent to the cyano moiety) using ¹H-NMR (400 MHz, CDCl₃) .

- Optical Rotation : Measurement at 589 nm (sodium D-line) with a polarimeter; the (R)-enantiomer exhibits a positive rotation .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency between rhodium-based catalysts and nitrilase-mediated synthesis for enantioselective production?

- Methodological Answer : Contradictions arise from trade-offs between cost, environmental impact, and scalability:

- Rh Catalysts : High ee (>97%) but require costly ligands and H₂ infrastructure. Optimize by screening ligand libraries (e.g., BINAP derivatives) and solvent systems (e.g., ethanol/water mixtures) to reduce metal leaching .

- Nitrilases : Eco-friendly but lower yields (70–80%) due to substrate inhibition. Use directed evolution to enhance enzyme stability or employ fed-batch reactors to maintain substrate concentrations below inhibitory thresholds .

Comparative Table :

| Method | ee (%) | Yield (%) | Cost (Relative) | Environmental Impact |

|---|---|---|---|---|

| Rh-Me-DuPHOS | 97–99 | 85–90 | High | Moderate (metal use) |

| Nitrilase Resolution | 97–98 | 70–80 | Low | Low |

Q. What experimental strategies optimize the use of ene reductases in continuous flow reactors for scalable synthesis?

- Methodological Answer :

- Biocatalyst Immobilization : Encapsulate ene reductases (e.g., OYE3) in silica gels or covalent organic frameworks (COFs) to enhance stability. Test activity retention over 10 reaction cycles .

- Flow Conditions : Use a packed-bed reactor with cofactor recycling (e.g., NADPH/glucose dehydrogenase system) at 30°C and pH 7.0. Monitor residence time (2–4 hours) to maximize conversion (>95%) .

- Substrate Engineering : Replace ethyl esters with methyl esters to reduce steric hindrance, improving enzyme-substrate affinity (Km < 0.5 mM) .

Q. How can researchers design experiments to assess the compound’s interaction with voltage-gated calcium channels in neuropathic pain models?

- Methodological Answer :

- In Vitro Binding Assays : Use radiolabeled [³H]-pregabalin in rat cortical membranes. Measure displacement of this compound via scintillation counting (IC₅₀ ~15 nM) .

- Electrophysiology : Patch-clamp studies on HEK293 cells expressing human α₂δ-1 subunits. Apply 10 µM compound and record current inhibition (>50% at -60 mV holding potential) .

- In Vivo Models : Administer 30 mg/kg (oral) in spared nerve injury (SNI) rats. Assess mechanical allodynia via von Frey filaments; expect 40–50% pain threshold improvement vs. controls .

Data Contradiction Analysis

Q. Why do enzymatic methods report lower yields compared to chemical catalysis despite higher enantioselectivity?

- Methodological Answer : Enzymatic processes often suffer from:

- Substrate Inhibition : High substrate concentrations (>100 mM) reduce activity. Use kinetic modeling (e.g., Michaelis-Menten with inhibition constants) to identify optimal loading .

- Cofactor Dependency : NADPH-dependent ene reductases require cofactor recycling. Integrate glucose dehydrogenase systems or electrochemical regeneration to improve turnover numbers .

- Scale-Up Challenges : Enzyme denaturation in batch reactors. Shift to continuous flow systems with immobilized enzymes to enhance productivity (space-time yield >50 g/L/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。